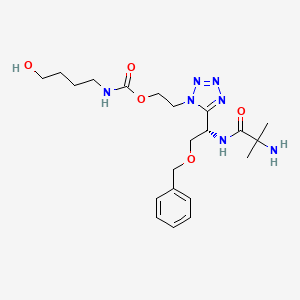
アムタミン二臭化水素酸塩
説明
Amthamine dihydrobromide is a histamine H2 receptor agonist . It has been used to study the effect of mast cells on T regulatory cell function . Similar to histamine, it inhibits H2 receptor-mediated eosinophil peroxidase (EPO) release with IC50 = 0.4 μM . It is a weak antagonist at H3 and shows no activity at H1 receptors .
Molecular Structure Analysis
The molecular formula of Amthamine dihydrobromide is C6H11N3S · 2HBr . The molecular weight is 319.06 . The InChI key is XFXNNOPUDSFVJE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Amthamine dihydrobromide is a solid substance . It is off-white in color . It is soluble in water at a concentration of 27 mg/mL . The storage temperature is 2-8°C .科学的研究の応用
神経科学
アムタミン二臭化水素酸塩は、神経伝達物質および受容体のダイナミクスを研究するために神経科学で使用される選択的H2アゴニストです。 これは、H2受容体が神経シグナル伝達経路における役割を果たし、記憶や学習などの認知機能に影響を与えるかを調査するために使用されてきました .
薬理学
薬理学的研究において、アムタミン二臭化水素酸塩は、H2受容体の活性化の影響を理解するためのツールとして機能します。 これは、胃酸分泌が重要な役割を果たす潰瘍や酸逆流などの状態における、特にH2アゴニストおよびアンタゴニストの治療の可能性を探求するのに役立ちます .
消化器病学
アムタミン二臭化水素酸塩は、胃酸分泌を増加させる能力があり、消化器病学的研究において貴重です。 研究者は、それを用いて、ゾリンジャー・エリソン症候群などの病態をモデル化し、胃酸レベルの調節における新たな治療法の有効性を試験しています .
循環器研究
この化合物は、循環器研究、特にH2受容体によって媒介される血管拡張効果の理解において不可欠です。 アムタミン二臭化水素酸塩を含む研究は、ヒスタミン受容体と血圧調節などの心臓血管機能との間の複雑な相互作用を解明するのに役立ちます .
免疫学
免疫学的研究において、アムタミン二臭化水素酸塩は、ヒスタミン媒介免疫応答を調べるために使用されます。 これは、H2受容体の活性化が免疫細胞の行動、炎症プロセス、および免疫療法の開発にどのように影響を与えるかを探索するのに役立ちます .
内分泌学
アムタミン二臭化水素酸塩は、ホルモン分泌と受容体の相互作用に対する効果を研究するために内分泌学的研究に応用されてきました。 これは、ヒスタミン受容体がホルモンバランスにどのように影響を与えるか、および内分泌疾患治療の可能性について洞察を提供します .
作用機序
Target of Action
Amthamine dihydrobromide is a highly selective agonist for the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion and vasodilation of cerebral arteries .
Mode of Action
Amthamine dihydrobromide interacts with the Histamine H2 receptor, triggering a response that is slightly more potent than histamine itself . It has a weak antagonistic effect on the Histamine H3 receptor and shows no activity at the Histamine H1 receptor .
Biochemical Pathways
The primary biochemical pathway affected by Amthamine dihydrobromide is the histamine signaling pathway. By acting as an agonist at the Histamine H2 receptor, it influences the regulation of gastric acid secretion . The compound also induces vasodilation of cerebral arteries , which could impact blood flow in the brain.
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The activation of the Histamine H2 receptor by Amthamine dihydrobromide leads to an increase in gastric acid secretion . Additionally, it causes vasodilation of cerebral arteries and decreases myogenic tone . These actions can have various effects at the molecular and cellular levels, potentially influencing processes such as digestion and cerebral blood flow.
将来の方向性
特性
IUPAC Name |
5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXNNOPUDSFVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585061 | |
| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142457-00-9 | |
| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Amthamine dihydrobromide selectively binds to the histamine H2 receptor (H2R), a G protein-coupled receptor, primarily found on the surface of certain cells in the stomach, heart, and immune system. [] Upon binding, amthamine dihydrobromide mimics the action of histamine, activating the H2R and initiating downstream signaling pathways. This activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [] PKA then phosphorylates downstream target proteins, ultimately influencing various cellular processes, including gastric acid secretion, smooth muscle relaxation, and immune cell function. [, , ]
A: Research indicates that amthamine dihydrobromide promotes the growth of cholangiocytes, cells lining the bile ducts in the liver. [, ] In animal models, administration of amthamine dihydrobromide led to increased cholangiocyte proliferation. [, ] These effects are attributed to the activation of the H2R and subsequent downstream signaling through the cAMP/PKA pathway, ultimately leading to increased cell growth. [, ]
A: Studies show that while amthamine dihydrobromide (H2R agonist) stimulates cholangiocyte growth, this effect differs mechanistically from the stimulation induced by an H1R agonist like HTMT dimaleate. [] While both agonists ultimately promote growth, amthamine dihydrobromide acts through the cAMP/PKA pathway, whereas HTMT dimaleate activates the Ca2+ signaling pathway and ERK1/2 phosphorylation. [] Conversely, H3 and H4 receptor agonists did not demonstrate any effect on cholangiocyte growth. []
A: Yes, researchers utilize cultured normal rat cholangiocytes (NRC) to investigate the impact of amthamine dihydrobromide on cholangiocyte function in vitro. [] These studies confirmed that amthamine dihydrobromide stimulates cholangiocyte growth in a controlled environment, mimicking the in vivo observations. []
A: Research using amthamine dihydrobromide has also demonstrated its involvement in collagen regulation within heart myofibroblast cultures. [] The study identified that amthamine dihydrobromide, alongside H3 and H4 receptor agonists, contributed to increased collagen content within these cultures. [] This finding highlights the potential role of amthamine dihydrobromide in influencing cardiac tissue remodeling and fibrosis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)

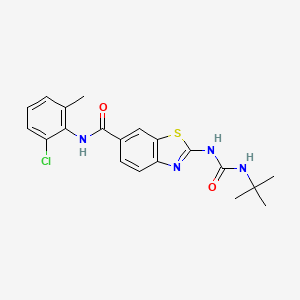
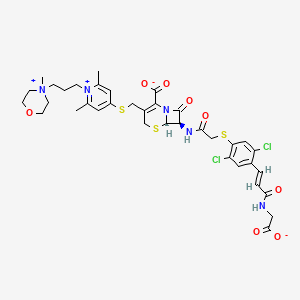
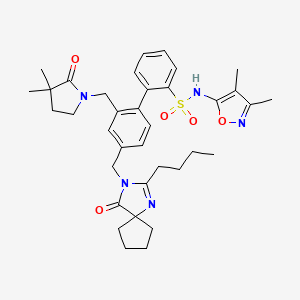

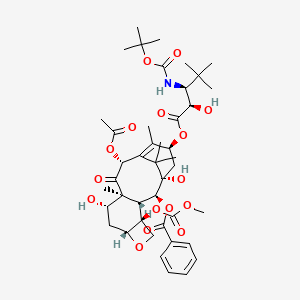

![4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-n-(4-pyridinylmethyl)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1667196.png)
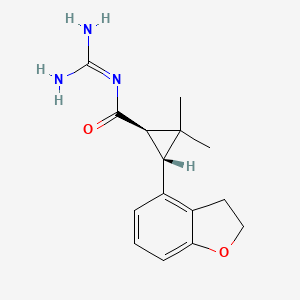
![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)
